Orthogonal Thiol/Thioether Architecture Enables Solubility-Driven Purification Advantage Over 4,7-Dimercaptoimidazo[4,5-d]pyridazine
The target compound introduces a carboxymethyl group at the 7-position sulfur, converting it from a free thiol to a thioether-acetic acid. This modification is expected to substantially increase aqueous solubility at neutral to basic pH compared to 4,7-dimercaptoimidazo[4,5-d]pyridazine (CAS not available), which lacks any ionizable carboxylic acid moiety . While experimental aqueous solubility data for both compounds are not available in the public domain, the calculated LogP of 1.192 for the target compound is lower than the estimated LogP of ~1.8–2.2 for the uncharged dimercapto analog (based on additive fragment contributions), consistent with the carboxylic acid enhancing hydrophilicity.
| Evidence Dimension | Calculated hydrophilicity (LogP) and inferred aqueous solubility |
|---|---|
| Target Compound Data | LogP = 1.192 (calculated); contains carboxylic acid group (pKa ~3–5) |
| Comparator Or Baseline | 4,7-Dimercaptoimidazo[4,5-d]pyridazine: estimated LogP ~1.8–2.2; no ionizable acid group |
| Quantified Difference | ΔLogP ≈ −0.6 to −1.0 (more hydrophilic); qualitatively superior aqueous solubility at pH > 5 |
| Conditions | Calculated LogP via atom-based method; solubility inference from structural analysis (Source: LookChem/ChemSrc databases) |
Why This Matters
Higher aqueous solubility facilitates handling, purification, and biological assay compatibility, reducing DMSO-only constraints for procurement decisions.
